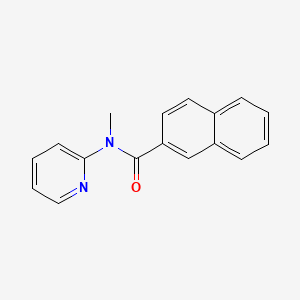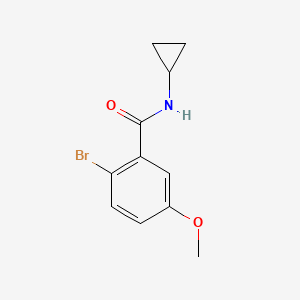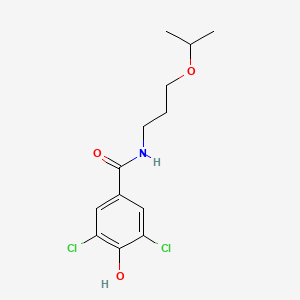
N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide, also known as MPNC, is a chemical compound that has gained increasing attention in the scientific community due to its potential applications in various fields. MPNC is a small molecule that belongs to the class of amides and has a pyridine ring attached to a naphthalene ring.
Wirkmechanismus
The mechanism of action of N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide is not fully understood. However, studies have shown that N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide inhibits the activity of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects
N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide inhibits the activity of acetylcholinesterase in a dose-dependent manner. In vivo studies have shown that N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide improves cognitive function in animal models of Alzheimer's disease. N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide has also been shown to have anti-inflammatory and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for studying intracellular processes. N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide is also stable under physiological conditions, making it suitable for in vivo studies. However, the limitations of N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide include its low solubility in water, which can make it difficult to administer in animal models.
Zukünftige Richtungen
For research on N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide include the development of more potent and selective acetylcholinesterase inhibitors, investigation of its anti-inflammatory and anti-tumor properties, and the development of new synthetic routes for N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide and its analogs.
Synthesemethoden
The synthesis of N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide involves the reaction of 2-naphthoyl chloride with 2-aminopyridine in the presence of N,N-dimethylformamide (DMF) and triethylamine (TEA) as a base. The resulting product is then treated with methylamine to obtain N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide has been investigated for its anti-inflammatory, anti-cancer, and anti-tumor properties. N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide has also been studied as a potential drug candidate for the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity.
Eigenschaften
IUPAC Name |
N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-19(16-8-4-5-11-18-16)17(20)15-10-9-13-6-2-3-7-14(13)12-15/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXVHNXAEPTMLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=N1)C(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49730085 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-cyclopropyl-2-[2-methyl-3-(morpholine-4-carbonyl)anilino]acetamide](/img/structure/B7533372.png)
![N-[4-[2-(2,6-diethylanilino)-2-oxoethoxy]phenyl]-3-methylbenzamide](/img/structure/B7533376.png)

![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B7533404.png)
![N,N-dimethyl-2-[5-methyl-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]phenoxy]acetamide](/img/structure/B7533407.png)



![5-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-methylbenzenesulfonamide](/img/structure/B7533452.png)
![2-[3-(4-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-methylacetamide](/img/structure/B7533457.png)
![N,3,5-trimethyl-N-[(5-methylfuran-2-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B7533458.png)